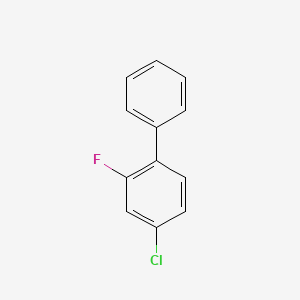

4-Chloro-2-fluoro-1,1'-biphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNGWQFGVRISIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593131 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-18-5 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 1,1 Biphenyl

Established Synthetic Routes to 4-Chloro-2-fluoro-1,1'-biphenyl

The construction of the biaryl bond in this compound is predominantly achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Approaches for Biphenyl (B1667301) Synthesis

The Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. tcichemicals.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a base. tcichemicals.comyonedalabs.com The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it an ideal choice for the synthesis of complex molecules. tcichemicals.comacs.org

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the successful application of this reaction to a wide array of substrates. tcichemicals.com For instance, the synthesis of polyfluorinated biphenyls has been achieved by optimizing catalyst-ligand systems to promote the desired cross-coupling and minimize side reactions. acs.org

Transition Metal-Catalyzed Coupling Reactions Involving Halogenated Arenes and Organometallic Precursors

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are instrumental in synthesizing biphenyls from halogenated arenes. These methods often employ palladium or nickel catalysts. While palladium catalysts are common, nickel catalysts are gaining traction due to their lower cost and comparable efficiency, especially with less reactive aryl chlorides. tcichemicals.com

A notable example is the synthesis of 4'-Chloro-2-nitrobiphenyl (B3055000), a related biphenyl derivative. This synthesis is achieved by reacting o-chloronitrobenzene with p-chloro potassium benzyltrifluoroborate using a palladium catalyst and a phase transfer catalyst in a weak base aqueous solution. google.com This highlights the adaptability of palladium catalysis to various starting materials and reaction conditions.

The table below summarizes key aspects of these established coupling reactions.

| Coupling Reaction | Typical Catalysts | Key Reactants | Advantages |

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh3)4) | Organoboron compounds (boronic acids, esters) and organic halides | Mild conditions, high functional group tolerance, low toxicity of boron byproducts. tcichemicals.comacs.org |

| Other Transition Metal-Catalyzed Couplings | Palladium or Nickel complexes | Halogenated arenes and various organometallic precursors | Cost-effective (with nickel), applicable to a wide range of substrates. tcichemicals.com |

Alternative Coupling Strategies for this compound Derivatization

While direct cross-coupling is the primary route to the biphenyl core, alternative strategies can be employed for further derivatization. For example, the Gomberg–Bachmann reaction offers a pathway for the arylation of anilines using aryl diazotates, which could be adapted for the synthesis of amino-substituted biphenyls. google.com A method for preparing 4'-chloro-2-aminobiphenyl involves the diazotization of p-chloroaniline followed by a Gomberg-Bachmann type reaction with aniline (B41778) under alkaline conditions. patsnap.com

Novel Synthetic Strategies and Methodological Advancements for this compound

Research continues to refine and expand the synthetic toolkit for biphenyl synthesis, with a focus on improving efficiency, selectivity, and the ability to introduce complex stereochemistry.

Palladium-Catalyzed C-C Bond Formations in the Synthesis of this compound

Recent advancements in palladium-catalyzed C-C bond formation have further broadened the scope and applicability of these reactions. nih.gov The development of new, highly active, and stable palladium catalysts, often featuring bulky biaryl phosphine (B1218219) ligands, has been a key driver of progress. mit.edu These advanced catalyst systems can overcome challenges associated with unreactive substrates or sensitive functional groups.

The choice of ligand is paramount in controlling the outcome of the reaction. For instance, in stereospecific cross-coupling reactions, different phosphine ligands can be used to achieve either inversion or retention of stereochemistry at a chiral center. nih.gov

The following table details some of the advanced palladium catalysts and ligands used in modern C-C bond formation.

| Catalyst/Ligand System | Key Features | Application |

| Palladium with Bulky Biaryl Monophosphine Ligands | High activity and stability. mit.edu | Coupling of a wide range of aryl halides and arenesulfonates. |

| [Ru(1,5-cyclooctadiene)(η3-(CH2)2CCH3)2] with Chiral Diphosphines | Used for asymmetric hydrogenation. pnas.org | Synthesis of chiral molecules. |

| Pd2(dba)3 with Xantphos | Effective for C-N and C-O bond formation. beilstein-journals.org | Synthesis of N- and O-arylated compounds. |

Asymmetric Synthesis and Stereocontrol in Related Biphenyl Systems

The synthesis of axially chiral biaryls, where chirality arises from restricted rotation around the biphenyl C-C bond (atropisomerism), is a significant area of research. acs.orgcarewellpharma.in Achieving stereocontrol in these systems is crucial for applications in asymmetric catalysis and materials science. pnas.orgkobe-u.ac.jp

One approach to asymmetric synthesis involves the desymmetrization of a prochiral biphenyl precursor using a chiral auxiliary. For example, the sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with a chiral diol can lead to an axially chiral biphenyl derivative. acs.org Subsequent palladium-catalyzed cross-coupling reactions can then be used to introduce further functionality while retaining the established chirality. acs.org

The development of chiral ligands for transition metal catalysts is another powerful strategy for inducing asymmetry in biphenyl synthesis. Ligands such as SYNPHOS and DIFLUORPHOS have been designed with specific stereoelectronic properties to achieve high levels of chiral induction in catalytic reactions. pnas.org

Principles of Green Chemistry Applied to this compound Synthesis

Atom Economy

Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. jk-sci.com

Coupling reactions like the Suzuki-Miyaura and Ullmann reactions are not inherently 100% atom-economical because they produce stoichiometric byproducts (e.g., salts from the base and boron-containing species in the Suzuki reaction). However, their efficiency can be maximized by carefully selecting reagents and optimizing reaction conditions. The goal is to design a synthesis where the mass of all starting materials is, as much as possible, converted into the mass of the desired product. jocpr.com

Catalysis

Green chemistry strongly favors the use of catalytic reagents over stoichiometric ones. nih.gov Catalysts increase reaction rates and can enable reactions under milder conditions, but are used in small amounts and can, in principle, be recycled. The synthesis of this compound via Suzuki-Miyaura or modern Ullmann reactions are prime examples of catalysis in action. Research focuses on developing highly active catalysts that allow for very low catalyst loading (high turnover numbers) and are recyclable, such as heterogeneous catalysts where the palladium is supported on a solid matrix like modified graphene. libretexts.orgugr.es This simplifies product purification and reduces palladium waste.

Safer Solvents and Energy Efficiency

Many traditional organic syntheses rely on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. jddhs.com A key green chemistry objective is to reduce or replace these solvents with safer alternatives like water, supercritical fluids, or to perform reactions under solvent-free conditions. nih.govrsc.org

Safer Solvents: Some Suzuki-Miyaura coupling reactions can be conducted in aqueous media, which is a significant environmental improvement. libretexts.org

Solvent-Free Reactions: The Ullmann reaction can sometimes be performed as a solvent-free melt, which completely eliminates solvent waste. rsc.org

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. nih.gov This involves using catalysts that enable reactions at ambient temperature and pressure. The milder conditions often associated with the Suzuki-Miyaura coupling make it more energy-efficient than the high-temperature Ullmann condensation. byjus.comnih.gov

Reduction of Derivatives

Table 2: Application of Green Chemistry Principles to Biphenyl Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Choosing high-yield synthetic routes like Suzuki-Miyaura coupling to minimize waste generation from side reactions. nih.gov |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product by optimizing reaction efficiency. wikipedia.org |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives; for example, developing less toxic catalyst systems. ijfmr.com |

| Safer Solvents & Auxiliaries | Using water as a solvent for coupling reactions or employing solvent-free methods to eliminate organic solvent waste. jddhs.comrsc.org |

| Design for Energy Efficiency | Utilizing highly active catalysts that allow reactions to proceed at lower temperatures, reducing energy consumption. nih.gov |

| Catalysis | Employing catalytic amounts of palladium or copper instead of stoichiometric reagents, and using recyclable heterogeneous catalysts. ugr.es |

| Reduce Derivatives | Designing selective reactions that avoid the need for protecting and deprotecting functional groups. semanticscholar.org |

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Fluoro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the 4-Chloro-2-fluoro-1,1'-biphenyl Core

The introduction of new substituents onto the aromatic rings of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing chloro and fluoro groups. Both chlorine and fluorine are ortho-, para-directing deactivators. organicchemistrytutor.comlibretexts.orgunizin.org This means that while they make the aromatic rings less reactive towards electrophiles compared to benzene, they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.comlibretexts.orgunizin.org The deactivating nature stems from their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. stackexchange.com

In this compound, the fluorine atom is on one ring and the chlorine atom is on the other. The reactivity of each ring towards electrophiles will be influenced by the halogen present. Fluorine's +R (resonance) effect is stronger than that of chlorine due to better orbital overlap between the fluorine 2p and carbon 2p orbitals, making the fluoro-substituted ring generally more reactive towards electrophiles than the chloro-substituted ring. stackexchange.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group (-NO2) typically occurs using a mixture of nitric acid and sulfuric acid. For this compound, nitration is expected to occur preferentially on the 2-fluorophenyl ring. The primary products would be the result of substitution at the positions ortho and para to the fluorine atom.

Halogenation: The introduction of another halogen, such as bromine or chlorine, would also be directed by the existing substituents. For example, bromination using Br2 and a Lewis acid catalyst like FeBr3 would likely yield products where the bromine atom is introduced on the 2-fluorophenyl ring.

Friedel-Crafts Acylation: This reaction, involving an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl3), introduces an acyl group onto the aromatic ring. researchgate.netnih.gov Similar to other EAS reactions, acylation of this compound is anticipated to favor the 2-fluorophenyl ring. The reaction of biphenyl (B1667301) with acetyl chloride in the presence of activated iron(III) oxide yields 1-([1,1'-biphenyl]-4-yl)ethan-1-one, demonstrating the typical conditions for such transformations. mdpi.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-fluoro-5-nitro-1,1'-biphenyl and 4-Chloro-3-fluoro-4'-nitro-1,1'-biphenyl |

| Bromination | Br₂, FeBr₃ | 4-Bromo-4'-chloro-2'-fluoro-1,1'-biphenyl and 2-Bromo-4'-chloro-6'-fluoro-1,1'-biphenyl |

| Acylation | CH₃COCl, AlCl₃ | 1-(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone |

Note: The product distribution is a prediction based on established principles of electrophilic aromatic substitution and may vary based on specific reaction conditions.

Nucleophilic Aromatic Substitution Reactions on the this compound Core

Nucleophilic aromatic substitution (SNA) on this compound involves the replacement of one of the halogen atoms by a nucleophile. Generally, for SNA to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In the case of this compound, the presence of another halogen atom provides some activation, but it is not as strong as that provided by a nitro group, for example.

The reactivity of halogens in SNA reactions generally follows the order F > Cl > Br > I. Therefore, the fluorine atom in this compound is expected to be more susceptible to nucleophilic attack than the chlorine atom.

Studies on related compounds have shown that nucleophilic substitution of a fluorine atom is possible. For instance, in the synthesis of 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl derivatives, the fluorine atom can be displaced by an amine nucleophile in the presence of a base. mdpi.com Similarly, reactions of polychlorinated biphenyls (PCBs) with sodium methoxide (B1231860) have been studied, demonstrating that nucleophilic substitution of chlorine atoms can occur, particularly in highly chlorinated substrates. nih.govresearchgate.net

Common nucleophiles that could potentially react with this compound include amines, alkoxides, and thiols. The reaction would likely require elevated temperatures and the use of a base to facilitate the substitution.

Functional Group Interconversions on the Biphenyl Scaffold

Functional group interconversions on the this compound scaffold would typically involve reactions of derivatives of the parent compound. For example, if a nitro group were introduced via electrophilic substitution, it could be subsequently reduced to an amino group.

Reduction of a Nitro Group: The reduction of a nitro derivative, such as 4-Chloro-2-fluoro-5-nitro-1,1'-biphenyl, to the corresponding amine, 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-amine, can be achieved using various reducing agents. Common methods include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (H2/Pd/C). For instance, the reduction of 4'-chloro-2-nitrobiphenyl (B3055000) to 4'-chloro-2-aminobiphenyl has been accomplished using iron powder in ethanol (B145695) with hydrochloric acid. google.com

Diazotization of an Amino Group: An amino group, once formed, can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. For example, the synthesis of 4'-chloro-2-aminobiphenyl has been reported via a Gomberg-Bachmann reaction involving the diazotization of p-chloroaniline. researchgate.net

Synthesis of Carboxylic Acid Derivatives: A related compound, 2-(2-fluoro-4-biphenylyl)propionic acid, has been used as a starting material for the synthesis of various heterocyclic derivatives, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov This demonstrates how a functional group on the biphenyl scaffold can be manipulated to create more complex molecules.

Table 2: Examples of Functional Group Interconversions on Related Biphenyl Scaffolds

| Starting Material | Reagents | Product | Reference |

| 4'-Chloro-2-nitrobiphenyl | Fe, HCl, Ethanol | 4'-Chloro-2-aminobiphenyl | google.com |

| p-Chloroaniline and Aniline (B41778) | NaNO₂, HCl | 4'-Chloro-2-aminobiphenyl | researchgate.net |

| 2-(2-fluoro-4-biphenylyl)propionic acid | Various (for heterocycle formation) | 1,3,4-Oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole (B1197879) derivatives | nih.gov |

Advanced Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of polychlorinated biphenyls (PCBs) is a significant area of research, particularly in the context of their environmental degradation. The oxidation of 4-chlorobiphenyl (B17849), a closely related compound, has been studied. Hydroxyl radicals, generated by Fenton's reagent, have been shown to rapidly oxidize PCBs in aqueous solutions. The reaction proceeds via the addition of a hydroxyl group to the non-halogenated positions of the aromatic rings. epa.gov The rate of oxidation tends to decrease with a higher degree of chlorination. epa.gov

Enzymatic oxidation of PCBs has also been investigated. Biphenyl dioxygenase from Burkholderia sp. strain LB400 can oxidize a range of chlorinated biphenyls. The rate of oxidation is influenced by the position of the chlorine substituents. nih.gov For example, some congeners are oxidized more rapidly than the parent biphenyl molecule. nih.gov The oxidation of hydroxylated PCB metabolites to reactive quinone species by enzymes like prostaglandin (B15479496) H synthase has also been demonstrated. nih.gov

Reduction: The reduction of halogenated biphenyls can involve the removal of halogen atoms. Reductive dehalogenation is a key process in the microbial degradation of PCBs under anaerobic conditions. oup.com This process involves the replacement of a chlorine atom with a hydrogen atom. oup.com Reductive dechlorination primarily targets meta and para chlorines, though ortho dechlorination has also been observed. oup.com

Regioselectivity and Chemoselectivity in Reactions Involving this compound

Regioselectivity in Electrophilic Aromatic Substitution: As discussed in section 3.1, the regioselectivity of electrophilic aromatic substitution on this compound is primarily controlled by the directing effects of the fluoro and chloro substituents. Both are ortho-, para-directors. organicchemistrytutor.comlibretexts.orgunizin.org The 2-fluorophenyl ring is expected to be more activated towards electrophilic attack than the 4-chlorophenyl ring due to the stronger resonance effect of fluorine. stackexchange.com Therefore, substitution is most likely to occur at the positions ortho and para to the fluorine atom on the first ring. Steric hindrance from the other phenyl ring may influence the ratio of ortho to para products.

Chemoselectivity: Chemoselectivity in reactions of this compound would be evident in reactions where there is more than one reactive site. For instance, in nucleophilic aromatic substitution, the fluorine atom is expected to be more reactive than the chlorine atom. This is a general trend in SNA reactions of aryl halides.

In the case of a derivative containing another functional group, such as a nitro or carboxyl group, the relative reactivity of the different functional groups would determine the chemoselectivity of a given reaction. For example, in the reduction of a nitrated derivative of this compound, a mild reducing agent might selectively reduce the nitro group without affecting the chloro or fluoro substituents.

Computational studies on fluorinated biphenyls can provide insights into their reactivity and selectivity. For example, calculations of atomic charges and molecular orbitals can help predict the most likely sites for electrophilic or nucleophilic attack. nih.gov Studies on monofluorinated analogues of 4-chlorobiphenyl have shown that fluorine substitution does affect the planarity and electronic properties of the molecule, which in turn influences its reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Fluoro 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-2-fluoro-1,1'-biphenyl and its Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine and chlorine substituents will induce distinct chemical shifts and coupling patterns. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl (B1667301) system, unless there is accidental overlap. The carbons directly bonded to fluorine will show a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon attached to the chlorine atom will also have a specific chemical shift. The expected chemical shift ranges are based on data from similar compounds like 4-chlorobiphenyl (B17849) and 4-fluorobiphenyl. uni-saarland.despectrabase.comchemicalbook.comchemicalbook.com

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 | - | ~135-140 (d, JCF ≈ 10-15 Hz) |

| C2 | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| C3 | ~7.1-7.3 (m) | ~115-120 (d, JCF ≈ 20-25 Hz) |

| C4 | - | ~130-135 |

| C5 | ~7.2-7.4 (m) | ~128-132 |

| C6 | ~7.3-7.5 (m) | ~125-130 (d, JCF ≈ 5-10 Hz) |

| C1' | - | ~138-142 |

| C2' | ~7.4-7.6 (m) | ~128-132 |

| C3' | ~7.3-7.5 (m) | ~127-131 |

| C4' | ~7.4-7.6 (m) | ~128-132 |

| C5' | ~7.3-7.5 (m) | ~127-131 |

| C6' | ~7.4-7.6 (m) | ~128-132 |

Note: These are predicted values based on known substituent effects and data from related compounds. 'd' denotes a doublet and 'm' denotes a multiplet.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₈ClF), the molecular ion peak [M]⁺ would be expected at m/z 206, with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ with about one-third the intensity of the [M]⁺ peak).

The fragmentation of the molecular ion would likely involve the loss of chlorine and fluorine atoms or the biphenyl ring system itself. Common fragmentation pathways for halogenated biphenyls include the loss of the halogen atom followed by the loss of the other halogen or fragmentation of the biphenyl core. uni-saarland.dechemguide.co.ukresearchgate.netlibretexts.org

Expected Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 206/208 | [C₁₂H₈ClF]⁺ (Molecular ion) |

| 171 | [C₁₂H₈F]⁺ (Loss of Cl) |

| 152 | [C₁₂H₈]⁺ (Loss of Cl and F) |

| 151 | [C₁₂H₇]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C stretching of the aromatic rings (1600-1450 cm⁻¹), and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration typically appears in the 1100-800 cm⁻¹ region, while the C-F stretching vibration is expected in the 1300-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C stretching of the biphenyl bridge and the symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum. The C-Cl and C-F stretching vibrations are also Raman active. nih.govgeorgetown.eduresearchgate.net

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (s) |

| Aromatic C=C Stretch | 1600-1450 (s) | 1600-1450 (s) |

| C-F Stretch | 1300-1100 (s) | 1300-1100 (w) |

| C-Cl Stretch | 1100-800 (s) | 1100-800 (m) |

| Aromatic C-H Bending | 900-675 (s) | 900-675 (w) |

Note: 's' denotes a strong intensity, 'm' a medium intensity, and 'w' a weak intensity.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

As of the latest search, a crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. However, based on the crystal structures of related biphenyl derivatives, some predictions about its solid-state conformation can be made.

The dihedral angle between the two phenyl rings is a key conformational feature of biphenyls. In the solid state, this angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. For 2-substituted biphenyls, the dihedral angle is typically larger than in unsubstituted biphenyl (around 44°) to minimize steric repulsion. The presence of the ortho-fluoro substituent in this compound is expected to induce a significant twist between the phenyl rings, likely resulting in a dihedral angle in the range of 50-70 degrees. The chlorine atom at the para position is not expected to significantly influence the dihedral angle but will affect the crystal packing through potential halogen bonding interactions.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral analogues)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit enantiomerism and will be inactive in chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD).

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral substituent, then chiroptical spectroscopy would be a critical tool for their enantiomeric characterization. The sign and magnitude of the Cotton effect in the CD spectrum would provide information about the absolute configuration of the chiral centers and the preferred conformation of the biphenyl backbone.

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-2-fluoro-1,1'-biphenyl. These calculations, typically employing methods like Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic structure and energetics. pku.edu.cn

The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its chemical behavior. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests that the molecule is more likely to be reactive. For halogenated biphenyls, the positions of the halogen atoms significantly influence the HOMO and LUMO energy levels. rsc.org

Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy of this compound can also be calculated. These values are crucial for determining the thermodynamic stability of the molecule and for predicting the feasibility and spontaneity of chemical reactions involving it.

A typical set of calculated electronic and energetic parameters for a halogenated biphenyl (B1667301), based on methods applied to similar compounds, is presented in Table 1.

Table 1: Calculated Electronic and Energetic Properties of a Representative Halogenated Biphenyl

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total energy of the molecule in its ground state. | Varies with method/basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.0 to 7.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 to 3.0 Debye |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. | Varies with isomers |

Note: The values in this table are illustrative and represent typical ranges for halogenated biphenyls as specific data for this compound is not available.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate around the central C-C single bond, leading to different conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. ic.ac.uk

The torsional or dihedral angle between the two phenyl rings is the most critical conformational variable. For many biphenyl derivatives, the planar conformation (dihedral angle of 0° or 180°) is destabilized by steric hindrance between the ortho-substituents. researchgate.net In the case of this compound, the fluorine atom at the 2-position and a hydrogen atom at the 2'-position would experience steric repulsion in a planar arrangement.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to map the potential energy surface (PES) as a function of the dihedral angle. nih.gov This mapping reveals the energy minima, corresponding to stable conformers, and the transition states, representing the energy barriers to rotation. The presence of ortho-substituents generally leads to a non-planar ground state conformation. researchgate.net

The results of a conformational analysis for a generic ortho-substituted biphenyl are summarized in Table 2.

Table 2: Conformational Analysis Data for a Generic Ortho-Substituted Biphenyl

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | High (Repulsive) | Planar (Unstable) |

| ~45 | 0.0 | Skewed (Minimum) |

| 90 | ~2.0 | Perpendicular (Transition State) |

| 135 | 0.0 | Skewed (Minimum) |

Note: This table illustrates the general principles of biphenyl conformational analysis; the exact angles and energies would need to be calculated specifically for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters of molecules, which can be compared with experimental data to validate both the theoretical models and the experimental findings. researchgate.net

For this compound, key spectroscopic data that can be computationally predicted include:

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei.

Infrared (IR) Spectra: The vibrational frequencies and intensities of the molecule can be computed. researchgate.net These correspond to the absorption peaks in an experimental IR spectrum and are associated with specific vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and C-Cl and C-F stretching.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. acs.org

A comparison of predicted and experimental spectroscopic data for a related fluorinated biphenyl is presented in Table 3.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Fluorinated Biphenyl Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-F) | 150-152 ppm | 151.1 ppm acs.org |

| ¹H NMR Chemical Shift (Aromatic) | 7.0-8.0 ppm | 7.2-7.6 ppm acs.org |

| IR Frequency (C-F stretch) | 1150-1250 cm⁻¹ | ~1200 cm⁻¹ |

| UV-Vis λ_max | 250-260 nm | 256.4 nm acs.org |

Note: The data in this table is based on a representative fluorinated biphenyl compound and serves as an example of the expected agreement between calculated and experimental values.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this can include studying its formation, degradation, and reactions with other chemical species. A recent study on the decomposition of polychlorinated biphenyls utilized reactive molecular dynamics simulations and DFT calculations to explore thermal-, pressure-, and shear-induced decomposition pathways. diva-portal.org

By mapping the reaction pathways on the potential energy surface, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, the degradation of this compound might proceed through the cleavage of the C-Cl or C-F bond. Computational modeling can determine the bond dissociation energies for these bonds, providing insight into which bond is more likely to break under specific conditions. diva-portal.org

An illustrative reaction profile is shown in Table 4.

Table 4: Illustrative Reaction Profile for a Halogenated Biphenyl Degradation Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +50 to +70 |

| Products (Biphenyl radical + Halogen radical) | +30 to +50 |

Note: The energy values are hypothetical and represent a typical activation barrier for a bond-breaking reaction in a halogenated aromatic compound.

Quantitative Structure-Activity Relationships (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. mdpi.com For halogenated biphenyls, QSAR models have been developed to predict properties like toxicity, bioconcentration factor, and receptor binding affinity. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A set of molecules with known activities or properties is chosen. For this compound, this would involve a series of related halogenated biphenyls.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the set. These descriptors quantify different aspects of the molecular structure and can be steric, electronic, or topological in nature.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using statistical metrics and by testing it on an external set of compounds not used in the model development.

Key theoretical aspects of QSAR modeling for compounds like this compound include the selection of appropriate descriptors. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum chemical descriptors (e.g., HOMO/LUMO energies, Mulliken charges). pku.edu.cn

Table 5: Common Descriptors Used in QSAR Models for Halogenated Biphenyls

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of Chlorine Atoms |

| Topological | Connectivity Indices, Wiener Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

The resulting QSAR model can then be used to predict the activity of new or untested compounds, such as different isomers or derivatives of this compound, providing a valuable tool for screening and prioritizing compounds for further experimental investigation.

Applications in Materials Science and Advanced Functional Materials

4-Chloro-2-fluoro-1,1'-biphenyl as a Monomeric Unit for Polymer Synthesis and Macromolecular Architectures

The unique combination of chlorine and fluorine atoms on the biphenyl (B1667301) unit of this compound makes it a compelling monomer for the synthesis of high-performance polymers. While direct polymerization of this specific compound is not extensively documented in public literature, the well-established chemistry of fluorinated and chlorinated monomers provides a strong basis for its potential.

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. The incorporation of fluorine can lead to materials with enhanced durability and unique surface properties, such as hydrophobicity. For instance, fluorinated poly(meth)acrylates, which can be synthesized from various fluorinated monomers, demonstrate these desirable characteristics. researchgate.net Similarly, polymers derived from other halogenated biphenyls are known for their high thermal stability and insulating properties. The synthesis of polymers from monomers like (perfluorobutyl)ethyl acrylate (B77674) and methacrylate (B99206) highlights the drive to develop novel fluorinated materials with tailored properties. researchgate.net

The presence of both a chloro and a fluoro substituent on the biphenyl core of this compound would likely impart a combination of these advantageous traits to a resulting polymer. The reactive sites on the biphenyl rings could be functionalized to allow for various polymerization techniques, such as Suzuki-Miyaura coupling reactions, to create well-defined macromolecular architectures. acs.org The resulting polymers would be expected to exhibit a high glass transition temperature and thermal stability, making them suitable for applications in demanding environments.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Anticipated Characteristic | Rationale |

| Thermal Stability | High | Inherent stability of the biphenyl core and C-F bonds. |

| Chemical Resistance | Excellent | Shielding effect of halogen atoms. |

| Surface Energy | Low | Presence of fluorine atoms. |

| Dielectric Constant | Low | Introduction of fluorine can lower the dielectric constant. |

Development of Organic Electronic and Optoelectronic Devices

Integration into Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on halogenated biphenyls have demonstrated significant promise. For example, 2-bromo-4'-chloro-1,1'-biphenyl (B169558) is recognized as an OLED material. samaterials.com Furthermore, more complex structures incorporating a chlorobiphenyl moiety, such as 2-(4'-Chloro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine, serve as crucial intermediates in the synthesis of materials for OLEDs, enhancing their stability and efficiency.

The substitution pattern of this compound could be particularly advantageous. Studies on related compounds have shown that changing substituents from fluorine to chlorine can modulate and improve the properties of the complexes used in OLEDs. The heavy atom effect of chlorine can influence photoluminescent quantum yields and lifetimes. This suggests that a molecule with both halogens could offer a fine-tuned balance of electronic properties, making it a candidate for use as a host material or within the emissive or charge-transport layers of an OLED device.

Application in Organic Photovoltaics (OPVs)

While direct application of this compound in organic photovoltaics has not been reported, the roles of both chlorine and fluorine in enhancing solar cell performance are well-documented, particularly in the context of perovskite solar cells (PSCs). The introduction of chlorine into perovskite materials has been shown to improve carrier transport across heterojunction interfaces.

The incorporation of fluorine in organic materials for OPVs can also lead to beneficial changes in optoelectronic properties. For instance, the substitution of chlorine with fluorine in aluminum phthalocyanine, a material used in OPVs, results in a significant blue shift in absorbance and a change in the highest occupied molecular orbital (HOMO) energy level. This highlights how halogen substitution can be a powerful tool for tuning the electronic structure of materials for photovoltaic applications. The presence of both chloro and fluoro groups on a stable biphenyl core suggests that this compound could serve as a useful building block for designing new donor or acceptor materials for OPVs.

Utilization in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular structure and packing of the organic semiconductor. Fluorination is a common strategy to modify the electronic properties of materials for OFETs. For example, tetrafluoropentacene has been shown to exhibit ambipolar charge transport characteristics.

The rigid biphenyl structure of this compound provides a good backbone for a potential OFET material. The chloro and fluoro substituents would be expected to lower the LUMO energy level, which could facilitate electron injection and transport, making it a candidate for n-type or ambipolar transistors. The precise positioning of the halogen atoms would also influence the intermolecular interactions and solid-state packing, which are critical for efficient charge transport. While experimental data on OFETs using this specific compound is not available, the fundamental principles of molecular design for organic semiconductors suggest its potential in this area.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Ligand Precursors

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. tcichemicals.commdpi.com The properties of these materials are directly determined by their building blocks, which are typically organic ligands or linkers connected by metal ions or covalent bonds.

Fluorinated biphenyl derivatives are attractive candidates for use as linkers in both MOFs and COFs. For example, a series of fluorinated MOFs have been synthesized using 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) as a building block. rsc.org In the realm of COFs, fluorinated linkers have been employed to create frameworks with enhanced properties. For instance, a COF synthesized with an octafluorinated biphenyl linker demonstrated a high surface area. The introduction of fluorine into the framework can influence the porosity and the interaction of the framework with guest molecules.

To be used as a ligand precursor, this compound would need to be functionalized with coordinating groups, such as carboxylic acids or amines. A commercially available derivative, 4'-Chloro-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, is an ideal candidate for this purpose. bldpharm.com The use of such a linker in the synthesis of a MOF or COF would result in a framework that is decorated with both chlorine and fluorine atoms, potentially leading to unique adsorption and catalytic properties.

Table 2: Potential of this compound Derivatives in Porous Frameworks

| Framework Type | Potential Role | Anticipated Benefit |

| MOFs | Ligand Precursor | Introduction of halogen functionality into the pore environment. |

| COFs | Monomeric Linker | Control over porosity and surface chemistry. |

Contribution to Novel Optical Materials and Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. rsc.org This effect is often observed in molecules with rotatable parts, such as the phenyl rings in biphenyl. In dilute solutions, the rotation of these parts provides a non-radiative decay pathway for the excited state. In the aggregated state, this intramolecular rotation is restricted, which closes the non-radiative channel and forces the molecule to release its energy as light.

Biphenyl derivatives are excellent candidates for AIE-active materials. For example, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl is a known AIE luminogen that shows highly efficient emission in the solid state. nih.govrsc.orgsigmaaldrich.com The core principle of AIE is the restriction of intramolecular rotation, which is inherent to the biphenyl structure.

The this compound molecule, with its substituted biphenyl core, fits the structural motif for potential AIE activity. The halogen substituents could further influence the packing of the molecules in the solid state, thereby affecting the degree of rotational restriction and the resulting emission properties. The development of AIE systems based on this and similar halogenated biphenyls could lead to new materials for applications in sensors, bio-imaging, and solid-state lighting.

Explorations in Magnetic Materials and Spintronic Applications

Research into the application of specific small molecules in the field of magnetic materials and spintronics is a continually evolving area of materials science. While direct studies focusing exclusively on this compound in magnetic and spintronic applications are not extensively documented in publicly available literature, we can explore the potential role of such halogenated biphenyl compounds based on the properties of related molecules and the fundamental principles of spintronics.

The field of spintronics, or spin electronics, utilizes the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices. The development of organic spintronic devices is of particular interest due to the potential for low-cost, flexible, and tunable materials. The key to these devices is the ability to efficiently inject, transport, and detect spin-polarized currents through an organic semiconductor layer sandwiched between ferromagnetic electrodes. beilstein-journals.org

The interaction between the spin of the charge carriers and the organic material is critical. Halogenated organic molecules, including fluorinated and chlorinated biphenyls, can be of interest in this context due to several factors:

Spin-Orbit Coupling (SOC): The presence of heavier atoms like chlorine can enhance spin-orbit coupling. SOC is a relativistic interaction that couples a particle's spin with its motion and can play a significant role in manipulating electron spins. In organic materials, enhanced SOC can influence the lifetime of spin states and facilitate intersystem crossing between singlet and triplet states, a crucial aspect for applications in organic light-emitting diodes (OLEDs) and for understanding spin dynamics.

Molecular Structure and Self-Assembly: The rigid structure of the biphenyl backbone, combined with the specific substitution pattern of fluorine and chlorine atoms, dictates the molecule's packing in the solid state. This, in turn, influences the electronic coupling between adjacent molecules and, consequently, the charge and spin transport properties of the material.

While no specific experimental data on the magnetic properties or spintronic device performance of this compound is currently available, its constituent functional groups suggest it could be a candidate for foundational research in this area. Future studies might involve synthesizing thin films of this material and characterizing its properties, as outlined in the hypothetical data table below.

Table 1: Hypothetical Research Parameters for Spintronic Characterization of this compound

| Property Under Investigation | Experimental Technique | Potential Significance in Spintronics |

| Spin Relaxation Time | Time-Resolved Kerr Rotation (TRKR) / Spin-Pump Ferromagnetic Resonance (FMR) | Determines the timescale over which spin information is lost, a key factor for spin transport efficiency. |

| Spin Diffusion Length | Magnetoresistance measurements in a vertical spin valve structure | Indicates the average distance a spin-polarized electron can travel without losing its spin orientation. |

| Interface Spin Polarization | Spin-Polarized Photoemission Spectroscopy (SP-PES) | Measures the efficiency of spin injection from a ferromagnetic electrode into the organic material. |

| Magnetoresistance (MR) Ratio | Electrical measurements of a spin valve device at varying magnetic fields | Quantifies the change in resistance in response to a magnetic field, a primary indicator of spin valve performance. |

It is important to reiterate that the above table is purely speculative and intended to outline the types of experimental investigations that would be necessary to assess the potential of this compound in spintronics. The synthesis of related compounds, such as 4'-chloro-2-nitrobiphenyl (B3055000), is documented in patent literature, suggesting that the chemical framework is accessible for creating novel materials for electronic applications. google.comgoogle.com Further research is required to determine if this compound or its derivatives hold promise for the development of advanced magnetic materials and spintronic devices.

Mechanistic Investigations of Biological and Environmental Interactions of 4 Chloro 2 Fluoro 1,1 Biphenyl

In Silico Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

In the absence of direct experimental data for 4-Chloro-2-fluoro-1,1'-biphenyl, in silico molecular docking and binding affinity predictions offer valuable insights into its potential interactions with biological macromolecules. These computational methods simulate the binding of a ligand to a receptor, providing information on binding energy and preferred conformations. europeanreview.org For halogenated biphenyls, a key target of interest is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the toxic effects of many persistent organic pollutants. nih.govcdnsciencepub.com

Studies on related polychlorinated biphenyls (PCBs) have shown that the binding affinity to the AhR is influenced by the substitution pattern of the halogen atoms. nih.govcdnsciencepub.com The planarity or coplanarity of the biphenyl (B1667301) rings is a significant factor, as it facilitates the juxtaposition of lateral chlorine atoms, which in turn affects the molecule's fit into the receptor's binding pocket. nih.gov The net polarizability of the molecule, influenced by the number and position of halogens, also plays a crucial role in binding affinity. nih.gov

For this compound, the presence of a chlorine atom at the para position (position 4) and a fluorine atom at the ortho position (position 2) would influence its conformational flexibility and electronic properties. The ortho-substitution with fluorine may hinder free rotation around the biphenyl bond, leading to a non-planar conformation. nih.gov While planarity is often associated with high-affinity AhR binding, non-planar conformations can also interact with the receptor, albeit with potentially lower affinity. nih.gov

To provide a predictive framework, a hypothetical molecular docking study can be considered. The binding energy of this compound with the AhR could be calculated and compared to known AhR ligands.

Hypothetical Molecular Docking Results for this compound with Aryl Hydrocarbon Receptor (AhR)

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -7.5 | PheA1, ValA6, LeuA8 |

This table is illustrative and based on general principles of molecular docking. Actual values would require specific computational studies.

The predicted binding energy suggests a moderate affinity for the AhR, lower than that of the highly toxic TCDD. The interactions would likely involve hydrophobic interactions with key amino acid residues within the AhR binding pocket.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies on halogenated biphenyls provide a framework for understanding how the number, position, and type of halogen substituents influence biological activity. nih.govcdnsciencepub.com The toxicity of PCBs is highly dependent on their structure. nih.govcdnsciencepub.com

Key findings from SAR studies on halogenated biphenyls include:

Lateral Substitution: The most toxic PCBs are those with chlorine atoms in the meta and para positions on both phenyl rings (lateral positions) and no ortho-chloro substituents. nih.govcdnsciencepub.com These congeners are approximate isostereomers of TCDD and are potent inducers of aryl hydrocarbon hydroxylase (AHH) activity. nih.govcdnsciencepub.com

Ortho Substitution: The presence of ortho-chloro substituents generally decreases the coplanarity of the biphenyl rings, which can reduce binding affinity to the AhR and subsequent toxicity. nih.gov However, mono-ortho substituted analogues can still induce AHH activity. nih.govcdnsciencepub.com

Halogen Type: The polarizability of the halogen substituent is an important factor in AHH induction, with the order of activity being I > Br > Cl > F. nih.govcdnsciencepub.com This suggests that the chlorine atom in this compound would have a greater influence on activity than the fluorine atom.

For this compound, the presence of the ortho-fluoro substituent would likely lead to a non-planar conformation, potentially reducing its AhR-mediated toxicity compared to a non-ortho substituted analogue. However, the para-chloro substituent would contribute to its potential for biological activity.

SAR Trends for Halogenated Biphenyls

| Structural Feature | Effect on AhR Binding and Toxicity |

|---|---|

| Increased number of lateral halogens | Increases |

| Presence of ortho halogens | Decreases |

Theoretical Analysis of Biotransformation Pathways and Metabolite Formation

The biotransformation of PCBs is a complex process that influences their toxicity and persistence in the body. nih.gov The initial and rate-limiting step in PCB metabolism is typically oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.gov The position of hydroxylation is determined by the chlorine substitution pattern. nih.gov

For this compound, theoretical analysis suggests several potential biotransformation pathways:

Hydroxylation: The primary route of metabolism is expected to be hydroxylation of the non-halogenated phenyl ring. The most likely positions for hydroxylation are the para (4') and meta (3') positions due to less steric hindrance. Hydroxylation of the chlorinated ring is also possible, but likely to a lesser extent.

Dihydroxylation: The initial monohydroxylated metabolites can undergo further oxidation to form dihydroxylated metabolites. nih.gov For example, 4'-hydroxy-4-chloro-2-fluorobiphenyl could be further hydroxylated to form 3',4'-dihydroxy-4-chloro-2-fluorobiphenyl.

Conjugation: The hydroxylated metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate, which increases their water solubility and facilitates their excretion. nih.gov

Dechlorination: While less common for lower chlorinated biphenyls in biological systems, reductive dechlorination could theoretically occur. acs.org

A study on the metabolism of 4-chlorobiphenyl (B17849) in pigs identified 4'-chloro-4-biphenylol and 4'-chloro-3,4-biphenyldiol as major metabolites. nih.gov This suggests that similar pathways could be relevant for this compound.

Predicted Metabolites of this compound

| Metabolite Class | Predicted Specific Metabolites |

|---|---|

| Monohydroxylated | 4'-hydroxy-4-chloro-2-fluorobiphenyl, 3'-hydroxy-4-chloro-2-fluorobiphenyl |

| Dihydroxylated | 3',4'-dihydroxy-4-chloro-2-fluorobiphenyl |

Environmental Degradation Pathways and Mechanisms

The environmental fate of PCBs is of significant concern due to their persistence. researchgate.nethawaii.edu In the environment, this compound can be degraded through both biotic and abiotic processes.

Biotic Degradation:

Aerobic Degradation: Under aerobic conditions, bacteria can degrade lower chlorinated biphenyls through a pathway involving dioxygenase enzymes. This process typically involves the introduction of two hydroxyl groups onto one of the aromatic rings, followed by ring cleavage and further degradation.

Anaerobic Degradation: In anaerobic environments, such as sediments, reductive dechlorination is a key degradation pathway for highly chlorinated PCBs. researchgate.netoup.com This process involves the removal of chlorine atoms, leading to the formation of lower chlorinated congeners that are more susceptible to aerobic degradation. researchgate.net While this compound is a lower halogenated biphenyl, reductive dehalogenation could still be a relevant process.

Abiotic Degradation:

Photolysis: In the atmosphere, PCBs can be degraded by hydroxyl radicals or through direct photolysis of the carbon-chlorine bonds, although this is generally a less significant process. wikipedia.org The presence of the C-F bond, which is stronger than the C-Cl bond, may influence the photolytic stability of this compound.

Ecotoxicological Mechanisms at a Molecular and Cellular Level

The ecotoxicological effects of halogenated biphenyls are primarily mediated through their interaction with cellular receptors and subsequent disruption of normal biological processes. wikipedia.org

Aryl Hydrocarbon Receptor (AhR) Activation: As discussed previously, binding to the AhR is a key mechanism of toxicity for many PCBs. nih.govcdnsciencepub.com Activation of the AhR can lead to a wide range of toxic responses, including induction of CYP enzymes, disruption of endocrine function, and immunotoxicity. nih.govcdnsciencepub.comwikipedia.org The mono-ortho substitution of this compound suggests it may act as a "mixed-type" inducer, capable of inducing both CYP1A and CYP2B-like enzymes. nih.govcdnsciencepub.com

Endocrine Disruption: PCBs and their hydroxylated metabolites can interfere with the endocrine system. wikipedia.org For example, OH-PCBs can bind to thyroid hormone transport proteins, disrupting thyroid hormone homeostasis. They can also exhibit estrogenic or anti-estrogenic activity.

Neurotoxicity: Some PCB congeners and their metabolites are known to be neurotoxic. wikipedia.org The mechanisms can involve interference with neurotransmitter systems, disruption of calcium homeostasis, and oxidative stress.

Genotoxicity: While PCBs themselves are generally not considered to be potent mutagens, their metabolites, particularly quinone derivatives formed from dihydroxylated metabolites, can be reactive and may cause DNA damage. nih.gov

The specific ecotoxicological profile of this compound will be determined by its ability to activate these various molecular and cellular pathways.

Future Directions and Emerging Research Avenues for 4 Chloro 2 Fluoro 1,1 Biphenyl

The landscape of chemical research is perpetually evolving, driven by new technologies and a deeper understanding of molecular interactions. For halogenated biphenyls like 4-Chloro-2-fluoro-1,1'-biphenyl, the future holds significant promise beyond their current applications. Emerging research avenues are set to explore this compound's potential in predictive chemistry, advanced materials, and sophisticated catalysis, leveraging its unique electronic and steric properties. The following sections delve into these forward-looking research directions.

常见问题

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-1,1'-biphenyl, and how can its purity be validated?

Answer: The synthesis of this compound can be achieved via transition-metal-free C–H arylation of unactivated arenes. This method avoids costly catalysts and leverages tailored organic initiators to couple halogenated aromatic precursors. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Gas chromatography (GC) paired with mass spectrometry (MS) is also effective for detecting volatile impurities. Purity thresholds ≥95% are typical for research-grade material, as indicated in commercial specifications .

Reference Data:

Q. How should researchers characterize this compound using spectroscopic methods?

Answer: A multi-spectral approach is critical:

- NMR Spectroscopy: Assign peaks using ¹H and ¹³C NMR to confirm substitution patterns. The fluorine atom induces deshielding in adjacent protons, while chlorine affects ring electron density. Compare observed shifts with literature data (e.g., δ 7.29 ppm for the chloro-substituted proton ).

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm the molecular ion peak at m/z 200.04 (C₁₂H₈ClF). Fragmentation patterns should align with biphenyl backbone cleavage.

- Infrared (IR) Spectroscopy: Identify C–F (∼1100 cm⁻¹) and C–Cl (∼700 cm⁻¹) stretches.

Methodological Note: Always run spectra in deuterated solvents (e.g., CDCl₃) and calibrate instruments using internal standards (e.g., TMS for NMR) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the environmental persistence and biodegradation pathways of this compound compared to unsubstituted biphenyl?

Answer: The substituents significantly alter environmental behavior:

- Persistence: Chlorine and fluorine increase hydrophobicity (log Kow > 3.5), enhancing adsorption to soil and sediments. This reduces volatilization but slows microbial degradation compared to unsubstituted biphenyl, which biodegrades in days to weeks .

- Biodegradation Pathways: Unlike biphenyl’s meta-cleavage pathway (via 2,3-dihydroxybiphenyl dioxygenase ), halogenated derivatives may undergo partial dehalogenation or form stable metabolites. In vitro assays with Beijerinckia spp. can test pathway modifications.

- Toxicity: Elevated risk quotients (RQ) may arise due to bioaccumulation potential (BCF > 100 in some biphenyl derivatives ).

Experimental Design: Conduct soil microcosm studies with GC-MS monitoring to track degradation intermediates. Compare half-lives with parent biphenyl .

Q. What methodological approaches are employed to resolve contradictions in NMR data for this compound across different studies?

Answer: Contradictions may stem from solvent effects, impurities, or calibration errors. To resolve:

Reproduce Conditions: Ensure identical solvent (e.g., CDCl₃), concentration, and temperature.

Spin-Simulation Tools: Use software (e.g., MestReNova) to model coupling constants and verify multiplet patterns.

Cross-Validation: Compare with high-resolution MS and X-ray crystallography (if available). For example, the ¹³C NMR signal at δ 158.5 ppm corresponds to the fluorine-bearing carbon, validated by DFT calculations .

Case Study: Discrepancies in aromatic proton shifts can arise from residual acidity; re-run NMR after rigorous drying .

Q. How can computational modeling predict the reactivity and potential toxicity of this compound in environmental systems?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electrophilic regions (e.g., para to fluorine) for nucleophilic attack.

- QSAR Models: Relate log Kow and molecular volume to bioaccumulation potential. For example, a predicted BCF > 500 suggests significant environmental retention .

- Toxicity Prediction: Use tools like ECOSAR to estimate aquatic toxicity (e.g., LC50 for Daphnia magna). Halogenated biphenyls often exceed EU Aquatic Chronic 1 thresholds (H410) .

Validation: Compare computed data with experimental toxicity assays (e.g., OECD 201 algal growth inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。